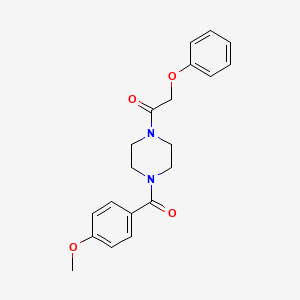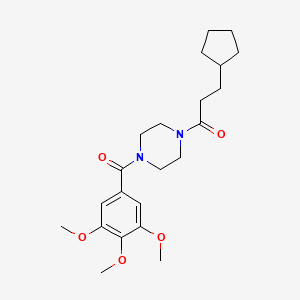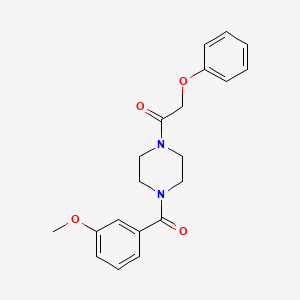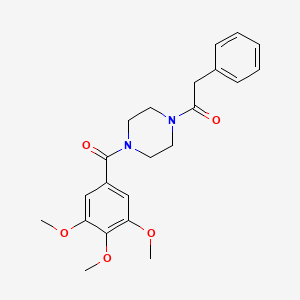
1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine
Descripción general
Descripción
1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine, also known as DPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has been found to induce apoptosis in cancer cells by activating the caspase cascade and increasing the levels of reactive oxygen species (ROS). It has also been found to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest, decrease the levels of pro-inflammatory cytokines, and inhibit the formation of new blood vessels. Additionally, 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has been found to increase the levels of antioxidants and decrease the levels of oxidative stress markers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has several advantages for lab experiments. It is easy to synthesize, and its yield is generally high. Additionally, it exhibits potent biological activity at low concentrations. However, 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has some limitations for lab experiments. It is relatively unstable in aqueous solutions and requires careful handling to prevent degradation.
Direcciones Futuras
There are several future directions for the study of 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine. One possible direction is to investigate its potential use in combination with other anticancer drugs to enhance their efficacy. Additionally, further research is needed to elucidate the mechanism of action of 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine and to identify its molecular targets. Finally, the potential use of 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine in the treatment of other diseases such as viral infections and neurological disorders should be explored.
Conclusion:
In conclusion, 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine is a chemical compound with significant potential for therapeutic applications. Its ease of synthesis, potent biological activity, and diverse range of effects make it an attractive candidate for further research. While there are still many questions to be answered regarding its mechanism of action and potential therapeutic uses, the future looks bright for this promising compound.
Aplicaciones Científicas De Investigación
1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has been found to exhibit potential therapeutic applications in various fields of scientific research. It has been studied extensively for its anticancer properties, as it has been found to induce cell death in cancer cells. Additionally, 1-(2,6-dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has been found to exhibit antiviral, antibacterial, and antifungal activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-9-6-10-18(27-2)20(17)21(25)23-13-11-22(12-14-23)19(24)15-28-16-7-4-3-5-8-16/h3-10H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUSDRJZZPQVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3458796.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B3458803.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzenesulfonamide](/img/structure/B3458825.png)
![3-(5-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3458831.png)


![2-[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3458849.png)
![2-[4-(2-fluorobenzoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B3458857.png)





